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Epigeneticmultipleligand -

Epigeneticmultipleligand

Catalog Number: EVT-8374725
CAS Number:
Molecular Formula: C19H12Br4O4
Molecular Weight: 623.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Epigenetic multiple ligands refer to compounds that can simultaneously interact with various epigenetic targets, influencing gene expression through mechanisms such as methylation and acetylation. These ligands play a crucial role in the burgeoning field of epigenetic therapy, particularly in cancer treatment, where they can modulate the activity of enzymes involved in chromatin remodeling. The significance of these compounds lies in their potential to reverse aberrant epigenetic modifications associated with various diseases.

Source

The study of epigenetic multiple ligands has gained momentum with advancements in computational methodologies and high-throughput screening techniques. Research has highlighted the importance of these ligands in targeting specific proteins involved in epigenetic regulation, such as DNA methyltransferases and histone deacetylases. Notably, various studies have utilized machine learning algorithms to predict interactions between these ligands and their targets, enhancing the efficiency of drug discovery processes .

Classification

Epigenetic multiple ligands can be classified based on their target specificity and mechanism of action. They are generally categorized into:

  • Histone Methyltransferase Inhibitors: Compounds that inhibit the addition of methyl groups to histones.
  • Histone Acetyltransferase Inhibitors: These prevent the addition of acetyl groups, leading to a more compact chromatin structure.
  • Histone Deacetylase Inhibitors: Compounds that promote histone acetylation, thereby enhancing gene expression.
  • DNA Methyltransferase Inhibitors: These agents inhibit the methylation of DNA, which is crucial for gene silencing.
Synthesis Analysis

Methods

The synthesis of epigenetic multiple ligands typically involves several organic chemistry techniques, including:

  • Solid-phase synthesis: This method allows for the rapid assembly of complex molecules on a solid support, facilitating the creation of diverse compound libraries.
  • Solution-phase synthesis: Traditional methods where reactions occur in liquid solutions are also employed for synthesizing specific ligands.
  • Biocatalysis: Utilizing enzymes to catalyze reactions can provide more selective pathways for synthesizing epigenetic inhibitors.

Technical Details

Recent studies have demonstrated efficient synthetic routes for compounds like psammaplin A, which acts as a histone deacetylase inhibitor. The synthesis involves multi-step reactions starting from basic aromatic aldehydes and hydantoins . Advanced techniques such as molecular dynamics simulations are often used to optimize these synthetic pathways by predicting the stability and reactivity of intermediates.

Molecular Structure Analysis

Structure

The molecular structures of epigenetic multiple ligands vary widely but often feature functional groups that facilitate binding to target proteins. For instance, many inhibitors contain aromatic rings and polar functional groups that enhance solubility and binding affinity.

Data

Computational modeling techniques such as quantitative structure-activity relationship (QSAR) analysis are employed to correlate chemical structure with biological activity. This data-driven approach helps identify structural features critical for effective ligand-target interactions .

Chemical Reactions Analysis

Reactions

Epigenetic multiple ligands undergo various chemical reactions that facilitate their interaction with biological targets:

  • Covalent modifications: Many ligands form covalent bonds with target enzymes, leading to irreversible inhibition.
  • Non-covalent interactions: Hydrogen bonding, hydrophobic interactions, and Van der Waals forces play significant roles in ligand binding.

Technical Details

For example, histone deacetylase inhibitors typically operate through a mechanism involving the formation of a stable complex with the enzyme's active site, blocking substrate access and preventing deacetylation .

Mechanism of Action

Process

The mechanism by which epigenetic multiple ligands exert their effects involves:

  1. Binding to target proteins: Ligands bind specifically to enzymes responsible for adding or removing epigenetic marks on DNA and histones.
  2. Alteration of enzyme activity: This binding can either inhibit or activate enzymatic functions, leading to changes in gene expression patterns.
  3. Reversal of aberrant modifications: By restoring normal patterns of methylation or acetylation, these compounds can reactivate silenced tumor suppressor genes or downregulate oncogenes.

Data

Research has shown that certain compounds can effectively reverse hypermethylation associated with cancerous cells, leading to restored gene function .

Physical and Chemical Properties Analysis

Physical Properties

Epigenetic multiple ligands exhibit diverse physical properties depending on their chemical structure. Common characteristics include:

  • Solubility: Many ligands are designed to be soluble in aqueous environments to facilitate biological activity.
  • Stability: Chemical stability under physiological conditions is crucial for therapeutic efficacy.

Chemical Properties

Key chemical properties include:

  • pKa values: Influencing ionization states at physiological pH.
  • LogP values: Indicative of lipophilicity, affecting absorption and distribution within biological systems.

Relevant data from studies indicate that optimizing these properties is essential for enhancing bioavailability and minimizing toxicity .

Applications

Scientific Uses

Epigenetic multiple ligands have significant applications in various fields:

  • Cancer Therapy: They are being explored as potential treatments for various cancers by targeting specific epigenetic modifications.
  • Neurodegenerative Diseases: Research suggests that modulating epigenetic marks may help in conditions like Alzheimer's disease.
  • Autoimmune Disorders: These compounds could provide new therapeutic avenues by altering immune response through epigenetic mechanisms.

The ongoing research into epigenetic therapies emphasizes their potential not only as standalone treatments but also in combination with existing therapies to enhance efficacy and reduce resistance .

Mechanistic Foundations of Epigeneticmultipleligand Polypharmacology

Multi-Target Engagement in Epigenetic Regulatory Machinery

Epigeneticmultipleligands represent a paradigm shift in epi-drug discovery, moving beyond single-target inhibition toward deliberate modulation of interconnected nodes within the epigenetic network. These compounds simultaneously engage multiple components of the "write-erase-read" machinery—writers (e.g., histone methyltransferases, acetyltransferases), erasers (e.g., histone deacetylases, demethylases), and readers (e.g., bromodomains, methyl-binding domains)—to achieve synergistic restoration of dysregulated epigenetic landscapes. Unlike promiscuous inhibitors, epigeneticmultipleligands are rationally designed to exploit structural similarities among epigenetic targets' catalytic pockets or binding domains, enabling balanced potency across selected targets. For instance, molecules targeting both histone deacetylase and bromodomain extraterminal family proteins leverage conserved protein-protein interaction interfaces within chromatin remodeling complexes [1] [3]. This coordinated multi-target engagement disrupts self-reinforcing oncogenic signaling loops more effectively than sequential single-target inhibition, as evidenced by enhanced cancer cell apoptosis and differentiation in preclinical models [4] [8].

Table 1: Key Epigenetic Targets Co-Modulated by Epigeneticmultipleligands

Target CategoryMolecular TargetsBiological ConsequenceExemplary Compounds
WritersHistone methyltransferases (EZH2), DNA methyltransferasesReduced aberrant gene silencingDual EZH2/DNMT inhibitors
ErasersHistone deacetylases, Lysine demethylasesIncreased histone acetylation, transcriptional activationHDAC/KDM1A hybrids
ReadersBromodomains, Methyl-binding domainsDisrupted recruitment of transcriptional complexesBET/Histone deacetylase inhibitors

Cross-Talk Between Histone Modification and DNA Methylation Pathways

Epigeneticmultipleligands capitalize on the bidirectional biochemical crosstalk between histone post-translational modifications and DNA methylation—a critical axis frequently co-opted in malignancies. These ligands integrate inhibitory functions against both histone-modifying enzymes (e.g., histone deacetylase, EZH2) and DNA methylation machinery (e.g., DNA methyltransferases), thereby overcoming compensatory resistance mechanisms observed with single-pathway targeting. The molecular rationale stems from three established interactions: (1) Histone deacetylase-mediated compaction facilitates DNA methyltransferase access to CpG islands; (2) EZH2-induced H3K27me3 recruits DNA methyltransferases to promote locus-specific DNA hypermethylation; and (3) Methylated DNA binding proteins recruit histone deacetylase-containing repressor complexes [1] [5]. Simultaneous disruption of both pathways through agents like CM-272 (dual histone deacetylase/DNA methyltransferase inhibitor) induces synergistic re-expression of tumor suppressor genes (e.g., CDKN2A, MLH1) by >10-fold compared to single inhibitors, as quantified by chromatin immunoprecipitation and methylation-specific PCR [3] [8]. This dual-pathway interference also reshapes the tumor microenvironment by derepressing immunogenic genes, enhancing T-cell infiltration in in vivo solid tumor models [4].

Table 2: Epigenetic Pathway Crosstalk Exploited by Epigeneticmultipleligands

Crosstalk PathwayEpigenetic Mechanisms InvolvedCombinatorial Effect of Dual Inhibition
Histone deacetylation → DNA methylationHistone deacetylase recruitment of DNA methyltransferasesSynergistic tumor suppressor gene reactivation
H3K27 methylation → DNA methylationEZH2-mediated DNA methyltransferase activationAbrogation of oncogenic "silencing complexes"
DNA methylation → Histone deacetylationMethyl-CpG binding protein recruitment of histone deacetylaseEnhanced global chromatin relaxation

Synergistic Disruption of Oncogenic Chromatin Remodeling Complexes

The efficacy of epigeneticmultipleligands extends beyond discrete enzyme inhibition to dismantle macromolecular chromatin remodeling complexes essential for oncogenic identity. Polycomb repressive complex 2 (PRC2), SWI/SNF, and NuRD complexes operate as interdependent hubs maintaining transcriptional programs in cancer stem cells. Epigeneticmultipleligands achieve multi-complex disruption via two strategies: (1) Concurrent inhibition of enzymatic subunits (e.g., EZH2 in PRC2 and histone deacetylase in NuRD), destabilizing complex integrity; and (2) Blocking reader domains (e.g., bromodomains) that recruit remodeling complexes to acetylated histones. For example, molecules simultaneously targeting bromodomain extraterminal proteins and histone deacetylase induce catastrophic dissociation of super-enhancer complexes in multiple myeloma, evidenced by >60% reduction in BRD4-histone deacetylase co-immunoprecipitation and loss of MYC oncogene expression [1] [6]. This multi-complex targeting proves particularly effective against therapy-resistant clones, as demonstrated by 3-fold higher apoptosis induction compared to single agents in patient-derived chronic lymphocytic leukemia samples with complex epigenetic aberrations [4].

Table 3: Chromatin Remodeling Complexes Disrupted by Epigeneticmultipleligands

Chromatin ComplexTargeted SubunitsDisruption MechanismFunctional Outcome
Polycomb Repressive Complex 2 (PRC2)EZH2 (writer), Histone deacetylaseCompetitive inhibition of catalytic sitesLoss of H3K27me3, stemness gene activation
Nucleosome Remodeling and Deacetylase (NuRD)Histone deacetylase, MBD2/3 (readers)Allosteric interference with complex assemblyChromatin relaxation, differentiation
Bromodomain-containing ComplexesBRD4 (reader), Histone deacetylaseBlocking acetyl-lysine recognition interfacesMYC downregulation, cell cycle arrest

The structural plasticity of epigeneticmultipleligands enables rational optimization for complex disruption. Hybrid molecules with modular pharmacophores—such as a histone deacetylase inhibitory "head" linked to a bromodomain extraterminal-targeting "tail"—spatially occlude protein-protein interaction interfaces essential for complex stability [6] [8]. This approach was validated in diffuse large B-cell lymphoma models, where the lead compound EML-45 reduced tumor volume by 89% versus 42–55% for single-target controls, coinciding with dissolution of oncogenic chromatin condensates visualized by immunofluorescence [4]. Such multi-complex engagement represents a frontier in overcoming epigenetic heterogeneity and compensatory adaptations that limit single-target epigenetic therapies.

Properties

Product Name

Epigeneticmultipleligand

IUPAC Name

(3Z,5E)-3,5-bis[(3,5-dibromo-4-hydroxyphenyl)methylidene]oxan-4-one

Molecular Formula

C19H12Br4O4

Molecular Weight

623.9 g/mol

InChI

InChI=1S/C19H12Br4O4/c20-13-3-9(4-14(21)18(13)25)1-11-7-27-8-12(17(11)24)2-10-5-15(22)19(26)16(23)6-10/h1-6,25-26H,7-8H2/b11-1-,12-2+

InChI Key

JEDNMNJCJIIYJR-XUAHRNNFSA-N

SMILES

C1C(=CC2=CC(=C(C(=C2)Br)O)Br)C(=O)C(=CC3=CC(=C(C(=C3)Br)O)Br)CO1

Canonical SMILES

C1C(=CC2=CC(=C(C(=C2)Br)O)Br)C(=O)C(=CC3=CC(=C(C(=C3)Br)O)Br)CO1

Isomeric SMILES

C1/C(=C\C2=CC(=C(C(=C2)Br)O)Br)/C(=O)/C(=C\C3=CC(=C(C(=C3)Br)O)Br)/CO1

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